N-Nitroso-1,3-oxazolidine
Overview
Description
N-Nitroso-1,3-oxazolidine is a chemical compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound features a five-membered ring structure containing both nitrogen and oxygen atoms, with a nitroso group attached to the nitrogen atom. Nitrosamines, including this compound, are often scrutinized due to their presence in various industrial and consumer products, as well as their implications in health and safety regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-1,3-oxazolidine can be synthesized through the nitrosation of 1,3-oxazolidine. This process typically involves the reaction of 1,3-oxazolidine with nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions . The reaction proceeds via the formation of an intermediate nitrosyl cation, which subsequently reacts with the 1,3-oxazolidine to form the nitroso compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions under stringent safety and environmental controls to minimize the release of nitrosamines and their precursors .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolidinone derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxazolidinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
N-Nitroso-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: Research into its biological effects, particularly its potential carcinogenicity, is ongoing.
Medicine: While not directly used in medicine, its study helps in understanding the formation and mitigation of nitrosamines in pharmaceutical products.
Mechanism of Action
The primary concern with N-Nitroso-1,3-oxazolidine is its potential carcinogenicity. The nitroso group can undergo metabolic activation to form reactive intermediates that can interact with DNA, leading to mutations and potentially cancer . The exact molecular targets and pathways involved in its carcinogenic effects are still under investigation, but it is known to form DNA adducts that can disrupt normal cellular processes .
Comparison with Similar Compounds
- N-Nitrosodiethanolamine
- N-Nitroso-5-methyl-1,3-oxazolidine
- N-Nitrosodimethylamine
- N-Nitrosomorpholine
Comparison: N-Nitroso-1,3-oxazolidine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. Compared to other nitrosamines, it may exhibit different reactivity and stability profiles, influencing its potential health effects and regulatory considerations .
Properties
IUPAC Name |
3-nitroso-1,3-oxazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-4-5-1-2-7-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPASZIRLEOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021473 | |
Record name | N-Nitroso-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39884-52-1 | |
Record name | N-Nitroso-1,3-oxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39884-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitroso-1,3-oxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitroso-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitroso-1,3-oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROSO-1,3-OXAZOLIDINE, N- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VJ5CF7J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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